molecular formula C18H25NO6 B13664757 1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate

1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate

Cat. No.: B13664757
M. Wt: 351.4 g/mol
InChI Key: VGYLODZRWJHHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base . The reaction conditions are generally mild, often carried out at room temperature. Industrial production methods may involve solvent-free conditions to enhance efficiency and sustainability .

Chemical Reactions Analysis

Mechanism of Action

The primary mechanism of action for 1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate involves the protection of amino groups. The Boc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate is unique due to its specific structure and the presence of the Boc protecting group. Similar compounds include:

The choice between these protecting groups depends on the specific requirements of the synthetic process, such as the stability needed and the conditions under which deprotection is desired.

Properties

IUPAC Name

1-O-benzyl 4-O-methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19(4)14(11-15(20)23-5)16(21)24-12-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYLODZRWJHHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC(=O)OC)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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